molecular formula C12H21N3O3S B12728388 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- CAS No. 115416-22-3

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy-

Cat. No.: B12728388
CAS No.: 115416-22-3
M. Wt: 287.38 g/mol
InChI Key: MKCNLWUTWQQHQW-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- is a chemical compound that belongs to the class of pyridinesulfonamides. This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group, a diethylaminoethyl group, and a methoxy group. Pyridinesulfonamides are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

The synthesis of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinesulfonyl chloride with N-(2-(diethylamino)ethyl)-4-methoxyaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates for binding sites. This competitive inhibition can lead to the disruption of biological pathways and processes.

Comparison with Similar Compounds

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- can be compared with other pyridinesulfonamides, such as:

    5-Bromo-N-ethylpyridine-3-sulfonamide: This compound has a bromine substituent instead of a methoxy group, which can affect its reactivity and biological activity.

    N-(Pyridin-2-yl)amides: These compounds have a pyridinyl group instead of a diethylaminoethyl group, leading to different chemical properties and applications.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have an imidazo ring fused to the pyridine ring, resulting in unique structural and functional characteristics.

The uniqueness of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

115416-22-3

Molecular Formula

C12H21N3O3S

Molecular Weight

287.38 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C12H21N3O3S/c1-4-15(5-2)9-8-14-19(16,17)12-10-13-7-6-11(12)18-3/h6-7,10,14H,4-5,8-9H2,1-3H3

InChI Key

MKCNLWUTWQQHQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=CN=C1)OC

Origin of Product

United States

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